molecular formula C26H28N2O5S B6560361 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide CAS No. 946382-68-9

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B6560361
CAS No.: 946382-68-9
M. Wt: 480.6 g/mol
InChI Key: MWKBFKPSIFMFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide features a tetrahydroquinoline (THQ) core modified at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a 3-(4-methoxyphenyl)propanamide side chain (Fig. 1). This structural design is consistent with peptidomimetic scaffolds targeting opioid receptors, particularly the µ-opioid receptor (MOR), where substituents modulate receptor binding, efficacy, and selectivity .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5S/c1-32-22-9-5-19(6-10-22)7-16-26(29)27-21-8-15-25-20(18-21)4-3-17-28(25)34(30,31)24-13-11-23(33-2)12-14-24/h5-6,8-15,18H,3-4,7,16-17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKBFKPSIFMFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H24N2O5S
  • Molecular Weight : 472.6 g/mol
  • CAS Number : 946283-94-9

The biological activity of this compound is primarily linked to its interaction with various biological targets. Notably, it has been shown to influence:

  • G Protein-Coupled Receptors (GPCRs) : The compound exhibits biased agonism at certain receptors, particularly affecting G_i protein activation while inhibiting β-arrestin recruitment .
  • Matrix Metalloproteinases (MMPs) : It has been reported to modulate the activity of MMP-9 and MMP-13, which are crucial in extracellular matrix remodeling and have implications in cancer metastasis.

Biological Activity and Efficacy

Research indicates that this compound possesses significant biological activities that may be beneficial in treating various conditions:

Anticancer Activity

Studies have demonstrated that derivatives of tetrahydroquinoline compounds can inhibit cancer cell proliferation and induce apoptosis. The specific activity of this compound against specific cancer cell lines remains to be fully elucidated but suggests potential as an anticancer agent.

Autoimmune Disease Modulation

Recent findings suggest that related compounds targeting RORγt (retinoic acid receptor-related orphan receptor gamma t) can effectively treat autoimmune diseases like psoriasis and rheumatoid arthritis. The compound's structural analogs have shown improved bioavailability and efficacy in animal models .

Case Studies and Research Findings

  • Study on Biased Agonism : A study highlighted the biased behavior of similar tetrahydroquinoline derivatives, showing potent activation of G_i proteins while inhibiting β-arrestin2 recruitment. This dual action suggests a unique mechanism that could be harnessed for therapeutic purposes .
  • Evaluation in Autoimmune Models : In vivo studies indicated that certain derivatives exhibited superior bioavailability and therapeutic effects in mouse models of autoimmune diseases compared to existing treatments. This positions them as promising candidates for further clinical evaluation .

Data Summary Table

Characteristic Details
Molecular FormulaC23H24N2O5S
Molecular Weight472.6 g/mol
CAS Number946283-94-9
Biological TargetsGPCRs, MMPs
Potential ApplicationsCancer therapy, Autoimmune disease treatment

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the THQ Core

The pharmacological profile of THQ-based compounds is highly sensitive to substitutions at the 1- and 6-positions. Key analogs and their features are summarized in Table 1.

Table 1: Structural and Functional Comparison of THQ Derivatives

Compound Name 1-Position Substituent 6-Position Substituent Key Biological Findings Reference
Target Compound 4-Methoxybenzenesulfonyl 3-(4-Methoxyphenyl)propanamide No direct activity data in evidence; structural analysis suggests potential MOR modulation.
4g () Cyclobutanecarbonyl 3-(4-Hydroxy-2,6-dimethylphenyl)propanamide Synthesized via PyBOP coupling; yield not reported. Likely tested for MOR activity.
14d () Acetyl 3-(4-Hydroxy-2,6-dimethylphenyl)propanamide MOR agonist with 12.9% yield; efficacy linked to acetyl group and hydroxy-phenyl moiety.
8b () - 3-(4-Hydroxy-2,6-dimethylphenyl)propanamide Features a methoxy-indenylmethyl group; synthesized for κ/MOR selectivity studies.
Compound 9 () Methyl-piperidinyl 3-(4-Methoxyphenyl)propanamide Structural analog with piperidine substitution; no activity data provided.
Key Observations:
  • 1-Position Modifications : The target compound’s sulfonyl group is bulkier and more electron-withdrawing than acetyl (14d) or cyclobutanecarbonyl (4g) groups, which may alter receptor binding kinetics or metabolic stability .
  • 6-Position Modifications : The 4-methoxyphenyl group in the target compound contrasts with hydroxy-phenyl analogs (e.g., 4g, 14d). Methoxy groups enhance lipophilicity and may reduce oxidative metabolism compared to hydroxyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.